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Executive Summary

Flovagatran sodium, also known as TGN 255, is a potent, reversible, direct thrombin inhibitor
that was under development for the prevention and treatment of thrombosis. With a strong in
vitro potency (Ki of 9 nM), it showed promise in preclinical and early clinical studies. Notably, a
Phase lla trial in hemodialysis patients demonstrated its potential as a safe and effective
anticoagulant in this specific patient population. However, the development of Flovagatran
sodium was ultimately discontinued. This guide provides a comprehensive overview of the
available technical data on Flovagatran sodium, including its mechanism of action, preclinical
and clinical findings, and relevant experimental methodologies, to serve as a valuable resource
for researchers and professionals in the field of anticoagulant drug development.

Mechanism of Action

Flovagatran sodium is a small molecule that directly, reversibly, and competitively inhibits
thrombin, a critical serine protease in the coagulation cascade. By binding to the active site of
thrombin, Flovagatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting
thrombus formation. Its reversibility offers a potential advantage in controlling the anticoagulant
effect and managing bleeding risks.

The following diagram illustrates the central role of thrombin in the coagulation cascade and
the inhibitory action of Flovagatran.
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Figure 1: Mechanism of Thrombin Inhibition by Flovagatran

In Vitro Potency

Flovagatran sodium is a highly potent inhibitor of thrombin. The inhibition constant (Ki) has
been consistently reported as 9 nM[1].

Parameter Value Reference

Inhibition Constant (Ki) 9 nM [1]

Preclinical Development

A significant preclinical study evaluated the pharmacokinetics, pharmacodynamics, and efficacy
of Flovagatran (TGN 255) in a canine model of cardiopulmonary bypass (CPB) and simulated
mitral valve repair. The study was conducted in three phases: a dose-ranging study in
conscious animals, a dose-ranging study in dogs undergoing CPB, and a surgical study using
an optimal dose.

Pharmacokinetics and Pharmacodynamics in a Canine
Model

The active metabolite of Flovagatran is TRI 50c. The pharmacokinetic and pharmacodynamic
parameters were assessed at different dosing regimens.
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Ke
Dosing Regimen Cmax of TRI 50c Tmax of TRI 50c g

. Pharmacodynamic
(Bolus + Infusion) (ng/mL) (hours)

Effects

Elevated PD markers,
but also produced
- hemorrhagic and
5 mg/kg + 20 mg/kg/h 20.6 (mean) Not specified )
paradoxical
thrombogenic effects

in the CPB model.

Effective
anticoagulation with
2.5 mg/kg + 10 elevated PD markers
9-24 0.17-0.83
mg/kg/h (TT, aPTT, ACT) and
minimal post-

operative blood loss.

PD markers included thrombin time (TT), activated partial thromboplastin time (aPTT), and
activated clotting time (ACT).

Experimental Protocol: Canine Cardiopulmonary Bypass
Model

The study in beagle dogs (approximately 10 kg) involved the following general steps:

e Phase 1 (Dose-ranging in conscious animals): Different doses of TGN 255 were
administered as a bolus plus infusion to establish an anticoagulant profile. Plasma levels of
the active metabolite TRI 50c and pharmacodynamic markers (TT, ACT, WBTT, ECT, and
aPTT) were measured.

» Phase 2 (Dose-ranging in CPB model): Anesthetized dogs underwent CPB, and different
doses of TGN 255 were administered. The effects on pharmacodynamic markers, as well as
hemorrhagic and thrombogenic events, were observed.

e Phase 3 (Simulated mitral valve repair): An optimal, lower dose of TGN 255 was used in a
surgical model of simulated mitral valve repair under CPB to assess its efficacy and safety in
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a more clinically relevant setting.

The following diagram outlines the workflow of the preclinical canine study.
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Figure 2: Preclinical Canine Study Workflow

Clinical Development

Flovagatran sodium progressed to Phase Il clinical trials before its development was halted.

Phase | Clinical Trial

A Phase | dose-escalation study with the intravenous formulation (TGN 255) was successfully
completed. The study demonstrated that TGN 255 had desirable pharmacodynamic properties,
showing a marked increase in thrombin clotting time with minimal effects on aPTT, suggesting
a potentially favorable safety profile with a reduced bleeding risk.

Phase lla Clinical Trial

A Phase lla, open-label, multi-center study evaluated the safety, tolerability, and efficacy of
Flovagatran (TGN 255) for the prevention of clotting during hemodialysis.
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» Study Population: 28 patients undergoing chronic hemodialysis[2].

» Design: Patients received a continuous infusion of TGN 255 at various doses for a maximum

of three dialysis sessions. The results were compared to a baseline hemodialysis session on

heparin[2].

» Key Findings:

o

[¢]

[¢]

[e]

prematurely terminated[2].

TGN 255 was well tolerated at all tested dose levels[2].
A clear dose-response relationship was observed for coagulation measures.
Increased doses were associated with decreased clotting in the extracorporeal circuit[2].

Importantly, no clotting was clinically significant, and no dialysis session was interrupted or

Clinical Trial Phase

Number of
Participants

Key Outcomes Reference

Marked increase in

thrombin clotting time

Phase | Not specified ] .
with minimal effect on
aPTT.
Well-tolerated; dose-
dependent decrease
in extracorporeal
Phase lla 28

circuit clotting; no
clinically significant

clotting.

Discontinuation of Development

Following the promising Phase lla results, an Investigational New Drug (IND) application for

Flovagatran was opened with the U.S. Food and Drug Administration (FDA) for a Phase lll

registration program in hemodialysis patients. However, the development of Flovagatran
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sodium was subsequently discontinued. The specific reasons for the discontinuation have not
been publicly disclosed in the available resources.

Experimental Protocols
In Vitro Thrombin Inhibition Assay (General Protocol)

A typical protocol to determine the inhibition constant (Ki) of a reversible thrombin inhibitor
involves the following steps:

» Reagent Preparation:

o

Prepare a stock solution of human a-thrombin.

[¢]

Prepare a stock solution of a chromogenic or fluorogenic thrombin substrate (e.g., S-
2238).

[¢]

Prepare a series of dilutions of the inhibitor (Flovagatran sodium).

[¢]

Prepare an assay buffer (e.g., Tris-HCI with NaCl and a non-ionic detergent).

e Assay Procedure:

o

In a microplate, add the assay buffer, the inhibitor at various concentrations, and thrombin.

[¢]

Incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

[e]

Initiate the reaction by adding the thrombin substrate.

[e]

Monitor the rate of substrate cleavage by measuring the change in absorbance or
fluorescence over time using a microplate reader.

o Data Analysis:
o Determine the initial velocity of the reaction for each inhibitor concentration.

o Plot the reaction velocities against the inhibitor concentrations and fit the data to an
appropriate enzyme inhibition model (e.g., Michaelis-Menten for competitive inhibition) to
calculate the Ki value.
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The following diagram illustrates a general workflow for an in vitro thrombin inhibition assay.
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Figure 3: In Vitro Thrombin Inhibition Assay Workflow

In Vivo Thrombosis Models (General Principles)

Various animal models are used to evaluate the efficacy of antithrombotic agents. These
models often aim to induce thrombosis through methods that reflect the components of
Virchow's triad (endothelial injury, abnormal blood flow, and hypercoagulability). Common

models include:

» Ferric Chloride-Induced Thrombosis: Application of ferric chloride to the adventitial surface of
an artery or vein induces oxidative injury to the vessel wall, leading to thrombus formation.
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o Stasis-Induced Thrombosis: Ligation of a vein (e.g., the inferior vena cava) creates a region
of blood stasis, promoting the formation of a red blood cell-rich thrombus.

 Arteriovenous (AV) Shunt Model: An extracorporeal shunt is placed between an artery and a
vein, often containing a thrombogenic surface (e.g., a silk thread), to induce thrombus
formation under controlled flow conditions.

The choice of model depends on the specific type of thrombosis (arterial or venous) being
studied and the desired endpoints (e.g., thrombus weight, time to occlusion, bleeding time).

Conclusion

Flovagatran sodium was a potent, reversible direct thrombin inhibitor with a promising
preclinical and early clinical profile, particularly for the indication of anticoagulation in
hemodialysis patients. While its development was discontinued for undisclosed reasons, the
data gathered provides valuable insights into the therapeutic potential and challenges of
developing novel anticoagulants. This technical guide serves as a consolidated resource for
researchers and drug development professionals, offering a detailed look at the scientific
journey of Flovagatran sodium and highlighting key experimental approaches for the
evaluation of similar compounds.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15576711?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

